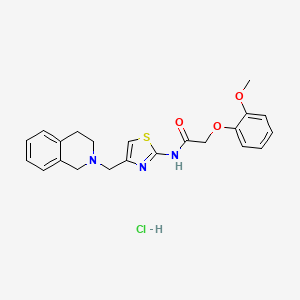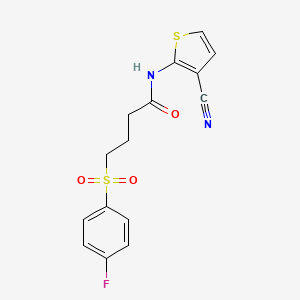![molecular formula C16H14O4 B3002521 Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate CAS No. 79669-90-2](/img/structure/B3002521.png)
Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 11-hydroxy-6,11-dihydrobenzo[c] benzoxepine-2-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various related heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of closely related structures. For instance, the dibenzoxepinone derivatives are mentioned as having anti-inflammatory properties and being used in the synthesis of novel materials with unusual physical properties .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as annulation reactions, intramolecular Friedel-Crafts cyclization, and reactions with heterobinucleophiles. For example, the synthesis of dibenzoxepino-fused heterocycles is achieved by cyclocondensation with heterobinucleophiles . Another method involves the reaction of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol . Additionally, the synthesis of diastereoisomeric forms of dibenzo[b,e]azepine derivatives is performed using acid-catalyzed intramolecular Friedel-Crafts cyclization .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray analysis. For instance, the structure of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate was established using these methods . Similarly, the molecular and supramolecular structure of diastereoisomeric forms of dibenzo[b,e]azepine derivatives was analyzed, revealing the configuration and conformation of the azepine ring .
Chemical Reactions Analysis
The papers describe various chemical reactions involving heterocyclic compounds. These include cyclocondensation reactions , reactions with disulfur dichloride , and asymmetric alkynylation using chiral phosphoric acid and Ag(I) catalysts . The reactions lead to the formation of novel compounds with potential applications in drug modification and the creation of new materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their molecular structures and the nature of their synthesis. For example, the dual inhibitory properties of hydroxylamine and hydroxamic acid derivatives of dibenzoxepinone on cyclooxygenase and 5-lipoxygenase suggest their potential as anti-inflammatory agents . The optically active dibenzo[b,f][1,4]oxazepine derivatives synthesized through asymmetric alkynylation indicate the importance of stereochemistry in determining the properties of these compounds .
Aplicaciones Científicas De Investigación
Scientific Research Applications of Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate
Synthesis Methods
- This compound and its derivatives are synthesized through various chemical processes. For instance, the acetate of Baylis-Hillman adducts of salicylaldehydes has been used for the synthesis of related structures, illustrating the compound's role in complex chemical synthesis processes (Ahn, Lim, & Lee, 2008).
Biological Activities
- The compound and its analogs show significant biological activities. For example, benzoxepins derived from Rhizophora annamalayana exhibit considerable inhibitory properties against inducible pro-inflammatory enzymes, suggesting potential anti-inflammatory applications (Chakraborty & Raola, 2019). Another study highlights the role of benzazepine derivatives in various reaction pathways, potentially leading to compounds with anti-inflammatory activity (Guerrero et al., 2014).
Structural Insights
- Detailed structural analysis and synthetic pathways of closely related compounds provide insights into the molecular structure and potential applications of this compound. Studies have investigated the hydrogen-bonded assembly and molecular arrangements of various derivatives, shedding light on the compound's structural characteristics and its potential role in forming the core of various bioactive compounds (Sanabria et al., 2014).
Propiedades
IUPAC Name |
methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)10-6-7-14-13(8-10)15(17)12-5-3-2-4-11(12)9-20-14/h2-8,15,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBXYUUHUFAZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC3=CC=CC=C3C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)
![N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3002451.png)

![Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002454.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone](/img/structure/B3002455.png)
![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)
![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B3002459.png)
![Methyl 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3002460.png)
![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)